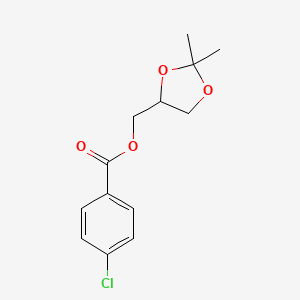
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate is a chemical compound with the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol. This compound is a useful intermediate in organic synthesis processes and is often employed in the preparation of α- and β-monoglycerides.
Vorbereitungsmethoden
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol under esterification conditions . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chlorobenzoic acid and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate involves its interaction with various molecular targets depending on the context of its use. For instance, in ester hydrolysis reactions, the compound interacts with water or hydroxide ions to break the ester bond, forming the corresponding alcohol and acid . The specific pathways and molecular targets involved can vary based on the reaction conditions and the presence of catalysts or enzymes .
Vergleich Mit ähnlichen Verbindungen
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate can be compared with other esters of 4-chlorobenzoic acid, such as:
Methyl 4-chlorobenzoate: Similar in structure but with a simpler ester group.
Ethyl 4-chlorobenzoate: Another ester with a slightly larger alkyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl benzoate: Similar structure but without the chlorine atom on the benzene ring.
The uniqueness of this compound lies in its specific ester group, which can impart different reactivity and properties compared to other esters .
Eigenschaften
Molekularformel |
C13H15ClO4 |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H15ClO4/c1-13(2)17-8-11(18-13)7-16-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
QEHFNJVDZAVGEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)COC(=O)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



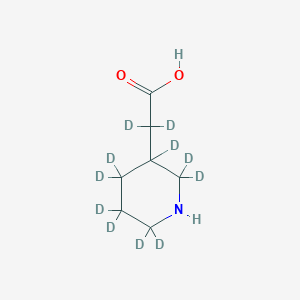
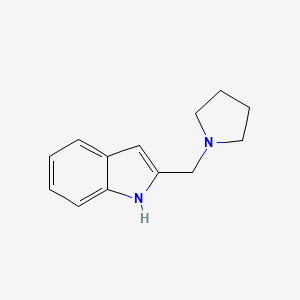
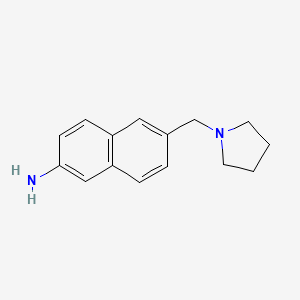
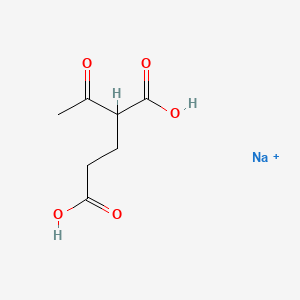
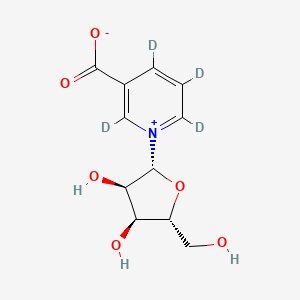
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
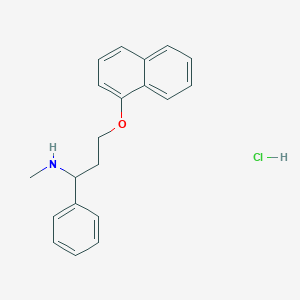
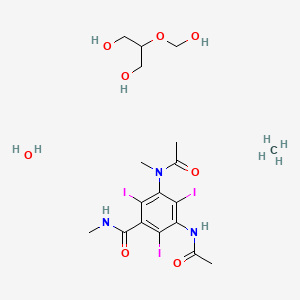
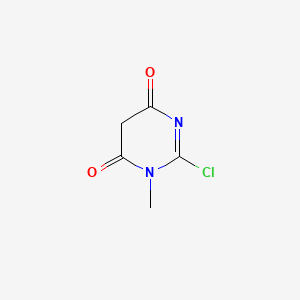
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
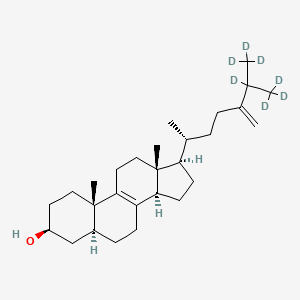
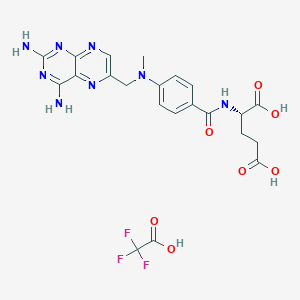
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
